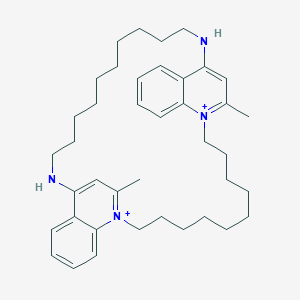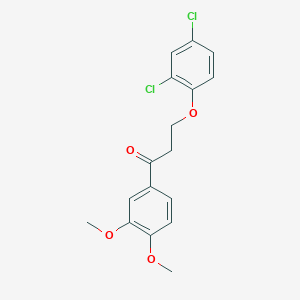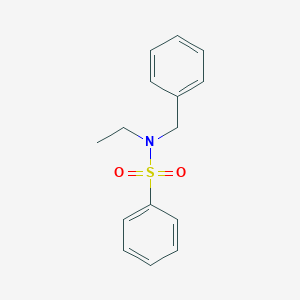
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate, also known as ODEB, is a synthetic compound that has been extensively studied for its potential use in scientific research. ODEB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating numerous biological processes. In
作用机制
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate is thought to act as a thiol-specific oxidant, reacting with thiols to form disulfides. This mechanism of action is thought to underlie this compound's ability to detect reactive oxygen species and to modify proteins through the formation of disulfide bonds.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the ability to induce oxidative stress, modify protein structure and function, and alter enzyme activity. This compound has also been found to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate has several advantages for use in lab experiments, including its ability to selectively target thiols and its fluorescent properties, which make it a useful tool for imaging studies. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are numerous future directions for research involving S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate, including the development of new biosensors and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various biological processes.
合成方法
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate can be synthesized through a multistep process involving the reaction of benzaldehyde with thioacetic acid, followed by the reaction of the resulting product with benzoyl chloride. The final product is purified through recrystallization.
科学研究应用
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a ligand for the study of protein-ligand interactions, and as a tool for the investigation of enzyme activity. This compound has also been used in the development of biosensors for the detection of various analytes, including glucose and cholesterol.
属性
分子式 |
C21H16O2S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate |
InChI |
InChI=1S/C21H16O2S/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H |
InChI 键 |
NZAXSZBSVIVKJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)
![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)










